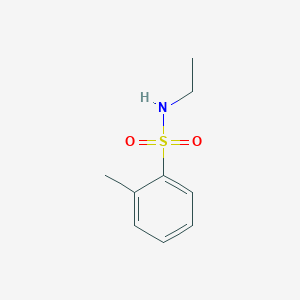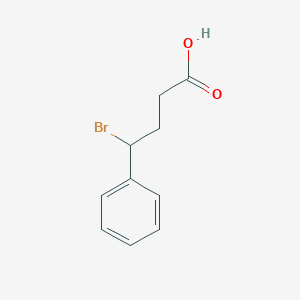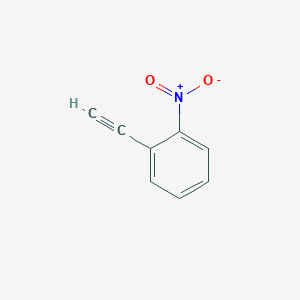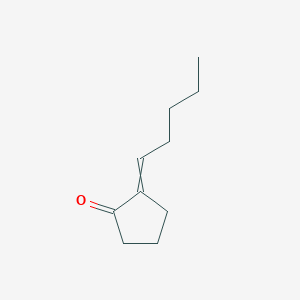
2-Pentylidenecyclopentan-1-one
Übersicht
Beschreibung
2-Pentylidenecyclopentan-1-one is a chemical compound with the molecular formula C10H16O . It is also known by other synonyms such as 2-Pentylidenecyclopentanone and Cyclopentanone, 2-pentylidene .
Synthesis Analysis
The synthesis of 2-Pentylidenecyclopentan-1-one involves a condensation process where cyclopentanone and valeraldehyde are used as the main raw material components . The catalyst used in the condensation reaction is potassium fluoride/alumina .Molecular Structure Analysis
The molecular structure of 2-Pentylidenecyclopentan-1-one is represented by the molecular formula C10H16O . It has a molecular weight of 152.23 .Chemical Reactions Analysis
The primary chemical reaction involved in the production of 2-Pentylidenecyclopentan-1-one is a condensation process between cyclopentanone and valeraldehyde . The catalyst used in this reaction is potassium fluoride/alumina .Physical And Chemical Properties Analysis
2-Pentylidenecyclopentan-1-one has a boiling point of 92-93 °C (under a pressure of 2 Torr) and a predicted density of 1.001±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Fragrance Applications : 2-Pentylcyclopentan-1-one, closely related to 2-Pentylidenecyclopentan-1-one, is used as a fragrance ingredient. It belongs to the ketones cyclopentanones and cyclopentenones fragrance structural group. Toxicology and dermatology reviews of this compound reveal its safety profile in fragrances (Scognamiglio et al., 2012).
Catalytic Reduction and Cyclization : The compound can be synthesized through the catalytic reduction of haloalkynes in the presence of nickel(I) salen. This method demonstrates a potential application in organic synthesis and electrosynthesis (Ischay et al., 2006).
Medicinal Chemistry : In medicinal chemistry, derivatives of bicyclo[1.1.1]pentane, a structural motif related to 2-Pentylidenecyclopentan-1-one, have been explored. These compounds offer high passive permeability, solubility, and improved metabolic stability, making them valuable in drug discovery (Kanazawa & Uchiyama, 2018).
Biofuel Production : Pentanol isomers, similar in structure to 2-Pentylidenecyclopentan-1-one, have been produced in engineered microorganisms, demonstrating potential as biofuels. These isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, show promise for industrial applications in biofuel production (Cann & Liao, 2009).
IDO1 Inhibition in Drug Development : A novel class of IDO1 inhibitors featuring a bicyclo[1.1.1]pentane motif, structurally related to 2-Pentylidenecyclopentan-1-one, has been discovered. These compounds, useful in combination with immune checkpoint inhibitors like pembrolizumab, show potential in treating diseases modulated by IDO1 inhibition (Pu et al., 2020).
Chemical Synthesis : Copper-mediated synthesis of drug-like bicyclopentanes, a class including 2-Pentylidenecyclopentan-1-one, has been reported. This synthesis approach highlights the utility of bicyclopentanes in medicinal chemistry and drug discovery (Zhang et al., 2020).
Safety And Hazards
The safety data sheet for 2-Pentylidenecyclopentan-1-one indicates that it is a flammable liquid and vapor. It can cause skin irritation and serious eye irritation . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-pentylidenecyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h6H,2-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKUNNFZLUCEET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=C1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041821 | |
| Record name | 2-Pentylidenecyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentylidenecyclopentan-1-one | |
CAS RN |
16424-35-4 | |
| Record name | 2-Pentylidenecyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16424-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentylidenecyclopentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016424354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanone, 2-pentylidene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pentylidenecyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-pentylidenecyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



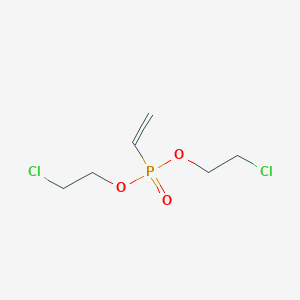
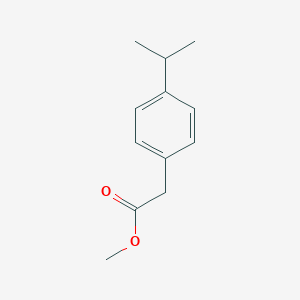

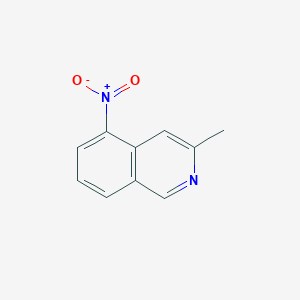
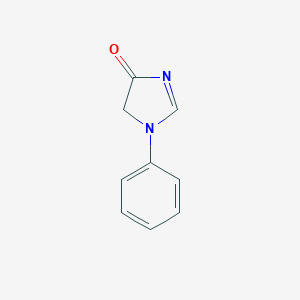
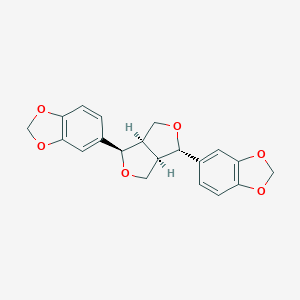
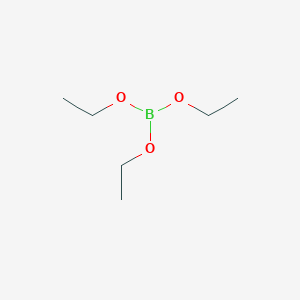
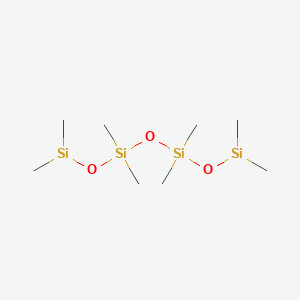
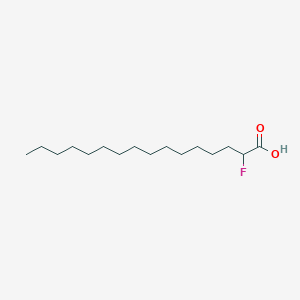
![2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]-](/img/structure/B95031.png)
![Pyrido[2,3-d]pyridazine-5(6H)-thione](/img/structure/B95032.png)
